molecular formula C24H23Cl2NO2 B8374835 7-Benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline

7-Benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B8374835
M. Wt: 428.3 g/mol
InChI Key: QLFRVPGGDVDLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06815451B2

Procedure details

To a solution of 7-benzyloxy-1-(3,4-dichloro-benzyl)-6-methoxy-1,2,3,4-tetrahydro-isoquinoline (14.1 g, 30 mmol) in MeOH (150 mL) and 1,2-dichlorobenzene (30 mL) is added 50% Pd on charcoal (500 mg). The reaction vessel is flushed with nitrogen and then with hydrogen at atmospheric pressure. After stirring at rt for 16 h, the reaction mixture is filtered through Hyflo, and evaporated to yield to the title compound as a beige solid which is used without further purification.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][CH2:14][NH:15][CH:16]2[CH2:19][C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=2)=[CH:11][C:10]=1[O:28][CH3:29])C1C=CC=CC=1>CO.ClC1C=CC=CC=1Cl.[Pd]>[Cl:27][C:22]1[CH:21]=[C:20]([CH:25]=[CH:24][C:23]=1[Cl:26])[CH2:19][CH:16]1[C:17]2[C:12](=[CH:11][C:10]([O:28][CH3:29])=[C:9]([OH:8])[CH:18]=2)[CH2:13][CH2:14][NH:15]1

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2CCNC(C2=C1)CC1=CC(=C(C=C1)Cl)Cl)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel is flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through Hyflo
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(CC2NCCC3=CC(=C(C=C23)O)OC)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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